molecular formula C17H13ClN2O4S B2448562 Methyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-22-1

Methyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2448562
CAS RN: 888409-22-1
M. Wt: 376.81
InChI Key: QAOAJNFOLIMURT-UHFFFAOYSA-N
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Description

“Methyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate” is a compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .


Synthesis Analysis

The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies of Benzothiazolinone Acetamide Analogs

Benzothiazolinone acetamide analogs have been synthesized and analyzed for their vibrational spectra and electronic properties. These compounds show promise for use as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and favorable free energy of electron injection. Their nonlinear optical (NLO) activity varies, with CFBA showing the highest second-order hyperpolarizability. Molecular docking studies with Cyclooxygenase 1 (COX1) indicate MFBA has the best binding affinity, suggesting potential bioactivity relevance Y. Mary et al., 2020.

Synthesis and Potential Drug Discovery Building Blocks

An elegant pathway for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylates has been described. These compounds serve as versatile building blocks for drug discovery, allowing for substantial exploration of chemical space around benzothiazole moieties Martina Durcik et al., 2020.

Anticancer Activity of Benzothiazole Derivatives

Novel 4-thiazolidinones containing a benzothiazole moiety have been synthesized and evaluated for their antitumor properties. Some derivatives showed anticancer activity across a range of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The structure-activity relationship analysis revealed 2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide as a particularly active compound D. Havrylyuk et al., 2010.

Luminescence Sensing and Pesticide Removal by MOFs

Thiophene-based metal-organic frameworks (MOFs) have been developed using a thiophene-functionalized dicarboxylic acid. These MOFs exhibit efficient luminescent sensory capabilities for detecting environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. They also demonstrate potential for pesticide removal, highlighting their application in environmental monitoring and remediation Yang Zhao et al., 2017.

Anticonvulsant Activity of Sulfonamide-Containing Azoles

Derivatives of heterocyclic compounds featuring a sulfonamide thiazole moiety have shown significant anticonvulsant activity. This activity highlights the potential of these compounds for further development as anticonvulsant agents, with certain derivatives offering 100% protection against induced convulsions A. A. Farag et al., 2012.

Mechanism of Action

Target of Action

The primary targets of Methyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . The mode of action is likely dependent on the specific targets it interacts with, which are yet to be identified.

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific pathways affected by this compound would depend on its specific targets and mode of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities exhibited by thiazole derivatives , it’s possible that this compound could have a range of effects depending on its specific targets and mode of action.

Future Directions

Thiazoles are a promising class of compounds for the development of new drugs due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives and evaluating their biological activities. Additionally, more studies are needed to understand the mechanism of action of these compounds.

properties

IUPAC Name

methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4S/c1-23-16(22)10-2-7-13-14(8-10)25-17(19-13)20-15(21)9-24-12-5-3-11(18)4-6-12/h2-8H,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOAJNFOLIMURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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